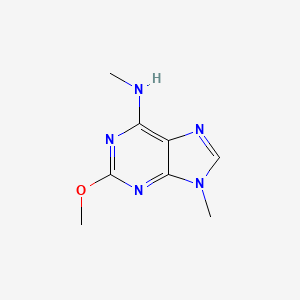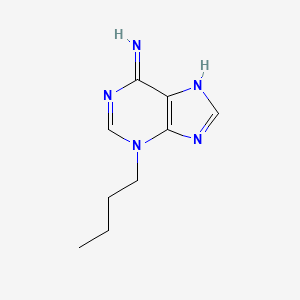
3-Butyladenine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyladenine is a derivative of adenine, a purine nucleobase that is a fundamental component of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Butyladenine typically involves the alkylation of adenine. One common method is the reaction of adenine with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Butyladenine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
3-Butyladenine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study nucleic acid interactions.
Biology: It can be used to investigate the role of adenine derivatives in biological systems, including enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Butyladenine involves its interaction with various molecular targets, including enzymes and nucleic acids. The butyl group can influence the binding affinity and specificity of the compound, potentially altering its biological activity. Pathways involved may include nucleotide metabolism and signal transduction processes.
Comparison with Similar Compounds
3-Methyladenine: Known for its role as an autophagy inhibitor.
3-Ethyladenine: Similar in structure but with an ethyl group instead of a butyl group.
3-Propyladenine: Features a propyl group, offering different steric and electronic properties.
Uniqueness: 3-Butyladenine is unique due to the presence of the butyl group, which can significantly alter its chemical and biological properties compared to other adenine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound in research and industry.
Properties
CAS No. |
76412-61-8 |
|---|---|
Molecular Formula |
C9H13N5 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-butyl-7H-purin-6-imine |
InChI |
InChI=1S/C9H13N5/c1-2-3-4-14-6-13-8(10)7-9(14)12-5-11-7/h5-6,10H,2-4H2,1H3,(H,11,12) |
InChI Key |
XUUSCYDENQIJSX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=NC(=N)C2=C1N=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






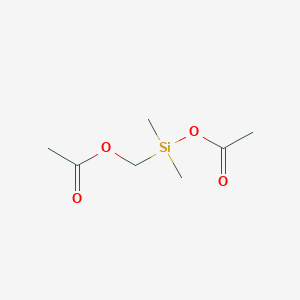
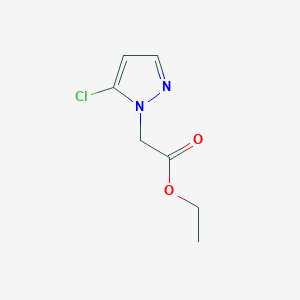
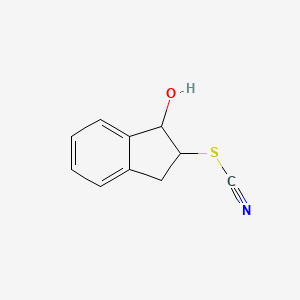
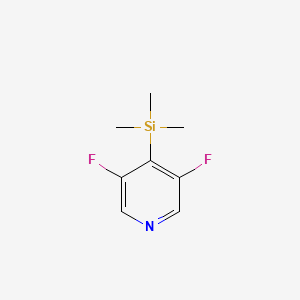
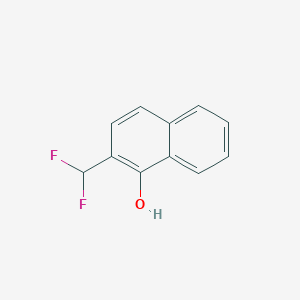


![(NZ)-N-[(1,2-dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B11905507.png)
![4-Amino-1-methyl-1h-pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B11905526.png)
